![molecular formula C16H18N3O4S- B1205501 Ampicillin(1-)](/img/structure/B1205501.png)
Ampicillin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.
Scientific Research Applications
Medical Uses
Infectious Diseases Treatment
Ampicillin is primarily indicated for the treatment of various bacterial infections, including:
- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Urinary Tract Infections : Commonly used for infections caused by E. coli and Proteus mirabilis.
- Meningitis : Particularly in cases caused by Neisseria meningitidis.
- Gastrointestinal Infections : Treats conditions like salmonellosis and shigellosis.
- Endocarditis : Often combined with an aminoglycoside for enterococcal strains.
- Sepsis and Otitis Media : Used in severe systemic infections and middle ear infections.
Ampicillin's ability to penetrate the central nervous system makes it particularly effective in treating meningitis, especially when combined with other antibiotics to enhance efficacy against resistant strains .
Prophylactic Applications
Ampicillin is utilized as a prophylactic measure in specific medical scenarios:
- Preventing Early-Onset Neonatal Infections : Administered to pregnant women who are carriers of group B streptococci during labor to prevent transmission to the newborn .
- Dental Procedures : Recommended for patients with a history of rheumatic heart disease to prevent infective endocarditis during dental work .
Innovative Formulations
Recent studies have explored novel formulations of ampicillin to enhance its efficacy:
-
Silver Nanoparticle Formulations : Research has shown that combining ampicillin with silver nanoparticles (Amp-AgNps) significantly enhances its antibacterial properties against multidrug-resistant bacteria. This formulation has demonstrated effectiveness against resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) indicating potent activity compared to traditional formulations .
Bacterial Strain MIC (µg/ml) E. coli 18.75 S. aureus 9.375 Pseudomonas aeruginosa 20 Klebsiella pneumoniae 28.12
Case Studies
-
Ampicillin Resistance in Newborns :
A study conducted on newborns revealed risk factors associated with ampicillin-resistant infections, highlighting that prolonged intrapartum antibiotic use significantly correlates with resistance patterns. The incidence of ampicillin-resistant pathogens remained stable over time, suggesting a need for careful antibiotic stewardship in obstetric care . -
Effectiveness Against Gram-Negative Bacteria :
A clinical trial involving patients with urinary tract infections treated with ampicillin showed favorable outcomes, particularly for infections caused by susceptible strains of E. coli. The study emphasized the importance of monitoring resistance patterns to optimize treatment regimens .
Properties
Molecular Formula |
C16H18N3O4S- |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.